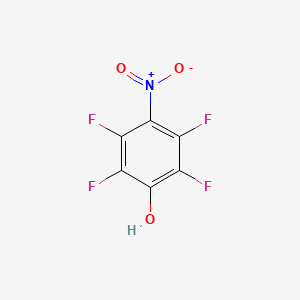
2,3,5,6-Tetrafluoro-4-nitrophenol
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-nitrophenol is a chemical compound with the CAS Number: 20994-04-1 . It has a molecular weight of 211.07 . The IUPAC name for this compound is 2,3,5,6-tetrafluoro-4-nitrophenol .
Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetrafluoro-4-nitrophenol is C6HF4NO3 . The InChI code is 1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H . The Canonical SMILES representation is C1(=C(C(=C(C(=C1F)F)O)F)F)N+[O-] .Physical And Chemical Properties Analysis
2,3,5,6-Tetrafluoro-4-nitrophenol is a powder with a melting point of 73-75°C . It has a molecular weight of 211.07 g/mol . The compound has a topological polar surface area of 66 Ų .Applications De Recherche Scientifique
Reaction with Nitrogen Dioxide
- Chemical Reactions and Crystal Structures : Research by Hartshorn et al. (1985) explored the reaction of a related compound, 2,3,5,6-tetramethyl-4-nitrophenol, with nitrogen dioxide, resulting in various isomeric tetranitrocyclohexenones and other compounds. X-ray crystal structures for some of these products were also reported, offering insights into the chemical behavior of nitrophenol compounds under specific conditions (Hartshorn, Robinson, & Vaughan, 1985).
Oxidation Processes
- Oxidation of Perfluoroaromatics : Hudlicky and Bell (1974) discussed the oxidation of perfluoroaromatics, including 2,3,5,6-tetrafluoro-4-nitroaniline, which can be reduced to yield various nitrophenol derivatives. This research offers an understanding of the chemical behavior of nitrophenols during oxidation processes (Hudlicky & Bell, 1974).
Atmospheric Chemistry
- Atmospheric Occurrence and Analysis Techniques : Harrison et al. (2005) reviewed data concerning the atmospheric occurrence of nitrophenols, including analysis techniques like HPLC and GC-MS. The sources, formation, and atmospheric sinks of nitrophenols, including derivatives of 2,3,5,6-tetrafluoro-4-nitrophenol, were discussed, highlighting its environmental significance (Harrison et al., 2005).
Catalytic Applications
- Catalytic Reduction of Nitrophenol Compounds : Gupta et al. (2014) studied a novel catalyst based on Fe@Au bimetallic nanoparticles for the catalytic reduction of nitrophenol compounds, including derivatives of 2,3,5,6-tetrafluoro-4-nitrophenol. This research contributes to the understanding of catalytic applications in environmental remediation (Gupta et al., 2014).
Electrochemical Applications
- Electrochemical Detection and Photodegradation : Chakraborty et al. (2021) explored the electrochemical detection and photodegradation of 4-Nitrophenol using Ag2O-ZnO composite nanocones, offering potential applications in monitoring and removing toxic water pollutants (Chakraborty et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJXINITCLHHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346305 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-nitrophenol | |
CAS RN |
20994-04-1 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


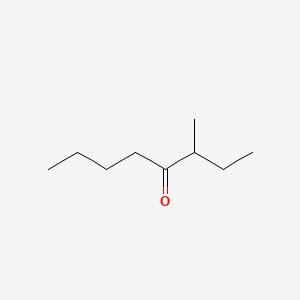
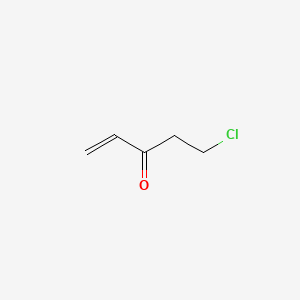
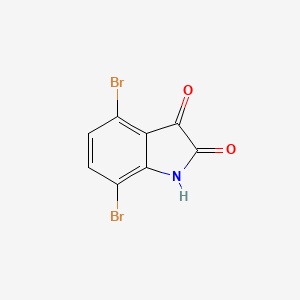
![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)

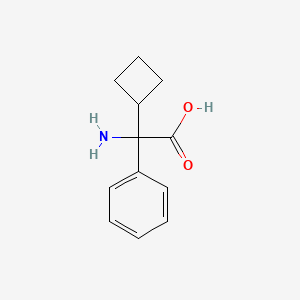

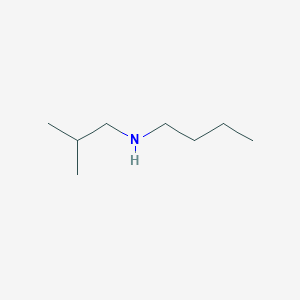
![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)
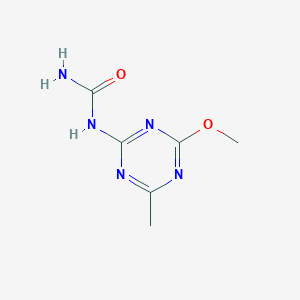
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)
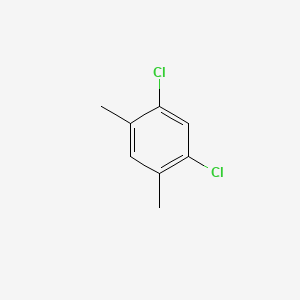
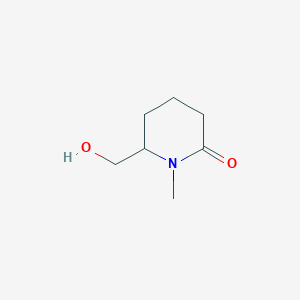
![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)